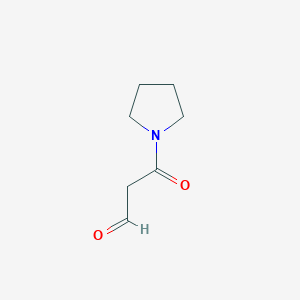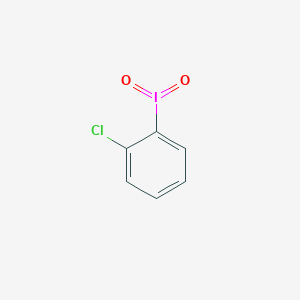
9-(2-Chloroethyl)-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Chloroethyl)-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a chloroethyl group attached to the ninth carbon of the dihydroanthracene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the alkylation of 9,10-dihydroanthracene with 2-chloroethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the dihydroanthracene anion on the chloroethyl chloride results in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
9-(2-Chloroethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 9-(2-azidoethyl)-9,10-dihydroanthracene or 9-(2-thiocyanatoethyl)-9,10-dihydroanthracene.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-dihydroanthracene derivatives.
科学的研究の応用
9-(2-Chloro
特性
CAS番号 |
63820-34-8 |
|---|---|
分子式 |
C16H15Cl |
分子量 |
242.74 g/mol |
IUPAC名 |
9-(2-chloroethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H15Cl/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
InChIキー |
HALCMQZSRRWBGJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)

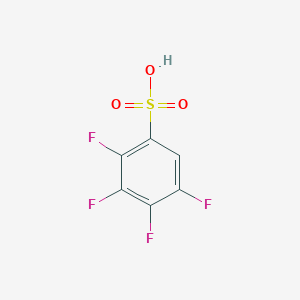
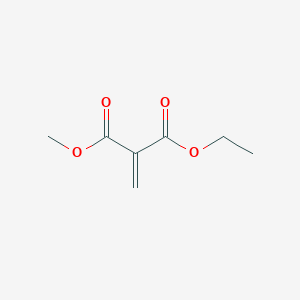

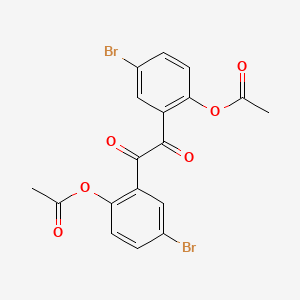

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
